3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile
Overview
Description
3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile is an organic compound that features a benzonitrile moiety linked to a pyrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Attachment of the Benzonitrile Moiety: The benzonitrile group can be introduced via a nucleophilic substitution reaction where the pyrazole derivative reacts with a benzonitrile precursor under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring or the benzonitrile moiety.
Coupling Reactions: The compound can engage in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or benzonitrile derivatives with altered functional groups.
Reduction Products: Reduction can yield amines or other reduced forms of the original compound.
Scientific Research Applications
3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism by which 3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile exerts its effects depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Material Properties: In material science, the compound’s electronic structure can influence its conductivity or photoluminescence.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromopyrazol-1-ylmethyl)-benzonitrile
- 3-(4-Chloropyrazol-1-ylmethyl)-benzonitrile
- 3-(4-Fluoropyrazol-1-ylmethyl)-benzonitrile
Uniqueness
3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine atom’s size and polarizability can enhance the compound’s ability to participate in halogen bonding, making it distinct from its bromine, chlorine, or fluorine analogs.
Properties
IUPAC Name |
3-[(4-iodopyrazol-1-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3/c12-11-6-14-15(8-11)7-10-3-1-2-9(4-10)5-13/h1-4,6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQSDXLSWNCJFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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